molecular formula C3H7NS2 B3370512 1,2-Dithiolan-4-amine CAS No. 4212-05-9

1,2-Dithiolan-4-amine

Cat. No.: B3370512
CAS No.: 4212-05-9
M. Wt: 121.23 g/mol
InChI Key: BXMQAFYZFUUYMM-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-amine is an organic compound with the molecular formula C3H7NS2 It is characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dithiolan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,2-dithiolane with ammonia or primary amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 1,2-dithiolane derivatives in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the selective reduction of the dithiolane ring to form the amine group.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1,2-Dithiolan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dithiolan-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound has been shown to inhibit ROCK2 by binding to the hinge region of the enzyme, thereby blocking its activity . This inhibition can lead to anti-inflammatory and cytotoxic effects, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

1,2-Dithiolan-4-amine can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

dithiolan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMQAFYZFUUYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194958
Record name 1,2-Ditholan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-05-9
Record name 1,2-Ditholan-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ditholan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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